4,5,6-Tribromo-1,3-dioxan-2-one
Description
4,5,6-Tribromo-1,3-dioxan-2-one is a brominated derivative of the 1,3-dioxan-2-one scaffold, a six-membered cyclic carbonate. The presence of three bromine atoms at positions 4, 5, and 6 introduces significant steric and electronic effects, likely altering its reactivity, stability, and applications compared to non-brominated or less substituted derivatives. Bromine’s high electronegativity and atomic radius may enhance electrophilic reactivity and thermal stability, making it a candidate for specialized polymer synthesis or flame-retardant applications.
Properties
CAS No. |
872584-21-9 |
|---|---|
Molecular Formula |
C4H3Br3O3 |
Molecular Weight |
338.78 g/mol |
IUPAC Name |
4,5,6-tribromo-1,3-dioxan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H |
InChI Key |
GAXGUKYZSZQHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)OC1Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .
Industrial Production Methods
Industrial production of 4,5,6-Tribromo-1,3-dioxan-2-one may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The presence of the dioxane ring allows for potential cyclization reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of 4,5,6-Tribromo-1,3-dioxan-2-one include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bromine’s bulkiness in 4,5,6-Tribromo-1,3-dioxan-2-one may hinder polymerization (cf. 5,5-diphenyl analog’s low reactivity due to steric shielding ).
- Electronic Effects : Bromine’s electronegativity could increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions compared to methyl or phenyl analogs.
- Thermal Stability : Brominated compounds often exhibit higher thermal stability, making them suitable for flame-retardant materials, unlike 5,5-dimethyl derivatives used in low-temperature processes .
Polymerization Behavior
- 5,5-Dimethyl-1,3-dioxan-2-one : Exhibits low polymerizability in anionic ring-opening polymerization (ROP) due to reduced ring strain and slow backbiting kinetics .
- Fluorene-containing analogs: Higher ring strain in spirocyclic derivatives (e.g., monomer 2 in ) enables efficient ROP, contrasting with 5,5-diphenyl-1,3-dioxan-2-one’s poor performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
